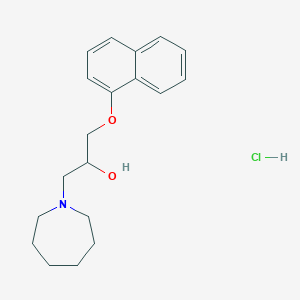

1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Description

This compound is a β-adrenoceptor antagonist derivative characterized by a seven-membered azepane ring linked to a naphthalen-1-yloxy group via a propan-2-ol backbone, with a hydrochloride counterion enhancing solubility. Its structural uniqueness lies in the azepane substituent, which distinguishes it from classical β-blockers like propranolol .

Properties

IUPAC Name |

1-(azepan-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c21-17(14-20-12-5-1-2-6-13-20)15-22-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21H,1-2,5-6,12-15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBKLNVFVMAQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound has been investigated for its interactions with various biological targets, particularly in modulating enzyme activity. Research indicates that it may influence metabolic processes by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification in the body. This interaction suggests potential applications in pharmacology for drug development and therapeutic interventions.

Key Findings:

- Enzyme Interactions: Modulates activity of cytochrome P450 enzymes, affecting drug metabolism.

- Biological Pathways: Influences signaling pathways related to G-protein coupled receptors.

Therapeutic Potential

The compound's structural features allow it to exhibit diverse pharmacological effects, including:

- Antimicrobial properties: Preliminary studies have indicated potential antibacterial activity against various pathogens.

- Anticancer effects: Investigations into its antiproliferative properties show promise in inhibiting cancer cell growth.

Case Study Example:

A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Organic Synthesis

Non-linear Optical Properties

Research has also explored the electronic properties of 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, particularly in non-linear optics. The compound has been studied using density functional theory (DFT) to assess its potential as a material for optical applications.

Key Optical Properties:

- Dipole Moment (μ): Indicates the polarity of the molecule.

- Polarizability (α) and Hyperpolarizability (β): Essential for understanding the material's response to electric fields.

Applications in Sensors

The compound has been utilized in developing sensors due to its ability to selectively bind metal ions, enhancing fluorescence detection methods. This application is particularly relevant in environmental monitoring and analytical chemistry.

Example Application:

A novel sensor based on this compound demonstrated high selectivity for aluminum ions with a detection limit of , showcasing its utility in real-time monitoring applications.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among β-blockers and related compounds:

Key Observations :

- The naphthalen-1-yloxy group is conserved in propranolol and the target compound, suggesting shared β-blocking activity .

Pharmacological Properties

Receptor Binding and Selectivity

- Propranolol HCl: Non-selective β1/β2 antagonist with high affinity for β-adrenoceptors. Used for hypertension, arrhythmias, and migraine prevention .

- Nadolol: Non-selective β-blocker with longer half-life due to reduced hepatic metabolism. Its tert-butyl group may enhance metabolic stability .

- Bevantolol HCl : Selective β1-antagonist with vasodilatory effects from the 3,4-dimethoxyphenethyl group .

- Target Compound: The azepane ring may alter receptor subtype selectivity or binding kinetics compared to propranolol. Larger substituents like azepane could reduce CNS penetration but improve peripheral activity .

Solubility and Bioavailability

- Propranolol HCl: Highly soluble in water and ethanol (96%), melting point 163–166°C .

- Target Compound: Hydrochloride salt form likely improves aqueous solubility, but the hydrophobic azepane ring may reduce solubility compared to propranolol .

Q & A

Q. What are the recommended methods for synthesizing 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, and what are common pitfalls?

Answer:

- Stepwise Synthesis :

- Etherification : React 1-naphthol with epichlorohydrin under basic conditions (e.g., K₂CO₃/DMF) to form the naphthyloxy intermediate.

- Azepane Substitution : Introduce the azepane moiety via nucleophilic substitution of the epoxide intermediate.

- Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .

- Pitfalls :

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to determine absolute configuration .

- Chiral HPLC : Employ a Chiralpak® column with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .

- Optical Rotation : Compare observed [α]D values with literature data for structurally related β-blockers (e.g., Propranolol derivatives) .

Advanced Research Questions

Q. How does the azepane ring influence receptor binding compared to smaller cyclic amines (e.g., piperidine)?

Answer:

- Molecular Dynamics (MD) Simulations : The seven-membered azepane ring introduces conformational flexibility, enabling better adaptation to hydrophobic pockets in β-adrenergic receptors.

- Experimental Data :

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

Answer:

- Degradation Pathways :

- Hydrolysis : The ester-like naphthyloxy linkage is prone to acidic cleavage.

- Oxidation : The azepane ring undergoes CYP3A4-mediated oxidation to N-oxide derivatives.

- Mitigation Strategies :

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.